

# Spectroscopic and Synthetic Profile of (3-Amino-4-methoxyphenyl)methanol: A Technical Guide

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## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | (3-Amino-4-methoxyphenyl)methanol |
| Cat. No.:      | B571338                           |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for the organic intermediate, **(3-Amino-4-methoxyphenyl)methanol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

## Chemical Structure and Properties

- IUPAC Name: **(3-Amino-4-methoxyphenyl)methanol**
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO<sub>2</sub>
- Molecular Weight: 153.18 g/mol
- CAS Number: 113928-90-8
- Appearance: Predicted to be an off-white to light brown solid.[\[1\]](#)

**(3-Amino-4-methoxyphenyl)methanol** is a substituted aromatic alcohol containing a primary amine, a methoxy group, and a hydroxymethyl group. These functional groups impart a range of chemical reactivity, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(3-Amino-4-methoxyphenyl)methanol**. These predictions are based on established principles of spectroscopy and typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment              |
|------------------------------------|--------------|-------------|-------------------------|
| ~6.85                              | d            | 1H          | Ar-H                    |
| ~6.70                              | d            | 1H          | Ar-H                    |
| ~6.65                              | dd           | 1H          | Ar-H                    |
| ~4.55                              | s            | 2H          | $-\text{CH}_2\text{OH}$ |
| ~3.85                              | s            | 3H          | $-\text{OCH}_3$         |
| ~3.70 (broad)                      | s            | 2H          | $-\text{NH}_2$          |
| ~1.60 (broad)                      | s            | 1H          | -OH                     |

### Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| ~146.0                          | Ar-C (C-O)          |
| ~140.0                          | Ar-C (C-N)          |
| ~133.0                          | Ar-C                |
| ~118.0                          | Ar-CH               |
| ~114.0                          | Ar-CH               |
| ~111.0                          | Ar-CH               |
| ~65.0                           | -CH <sub>2</sub> OH |
| ~56.0                           | -OCH <sub>3</sub>   |

## Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                    |
|--------------------------------|---------------|-------------------------------|
| 3400-3300                      | Strong, Broad | O-H stretch (alcohol)         |
| 3350-3250                      | Medium        | N-H stretch (primary amine)   |
| 3100-3000                      | Medium        | Aromatic C-H stretch          |
| 2950-2850                      | Medium        | Aliphatic C-H stretch         |
| 1620-1580                      | Medium-Strong | C=C aromatic ring stretch     |
| 1520-1480                      | Medium-Strong | C=C aromatic ring stretch     |
| 1260-1200                      | Strong        | Aryl-O stretch (asymmetric)   |
| 1050-1000                      | Strong        | C-O stretch (primary alcohol) |
| 850-750                        | Strong        | C-H out-of-plane bend         |

## Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment   |
|-----|--------------------|--|
| 153 | High               | [M] <sup>+</sup> (Molecular Ion)                       |
| 136 | Medium             | [M-OH] <sup>+</sup>                                    |
| 122 | High               | [M-CH <sub>2</sub> OH] <sup>+</sup>                    |
| 107 | Medium             | [M-CH <sub>2</sub> OH, -CH <sub>3</sub> ] <sup>+</sup> |
| 77  | Medium             | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>          |

## Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of **(3-Amino-4-methoxyphenyl)methanol**.

### Synthesis of **(3-Amino-4-methoxyphenyl)methanol**

This protocol is adapted from a known procedure for a related isomer and involves the reduction of a nitro group to an amine.

Reaction: Reduction of (3-Nitro-4-methoxyphenyl)methanol

Materials:

- (3-Nitro-4-methoxyphenyl)methanol
- Methanol (MeOH)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Diatomaceous earth (Celite®)
- Ethyl acetate (EtOAc)
- Hexane

- Standard laboratory glassware for hydrogenation

Procedure:

- Dissolve (3-Nitro-4-methoxyphenyl)methanol in methanol in a reaction flask suitable for hydrogenation.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Secure the flask to a hydrogenation apparatus.
- Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
- Rinse the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **(3-Amino-4-methoxyphenyl)methanol**.

## NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **(3-Amino-4-methoxyphenyl)methanol** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

## **Infrared (IR) Spectroscopy**

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):[\[2\]](#)[\[3\]](#)

- Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[3\]](#)
- Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[\[3\]](#)

**Acquisition:**

- Obtain a background spectrum of the empty sample compartment.[\[4\]](#)

- Place the KBr pellet in the sample holder and acquire the sample spectrum.[2]
- The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

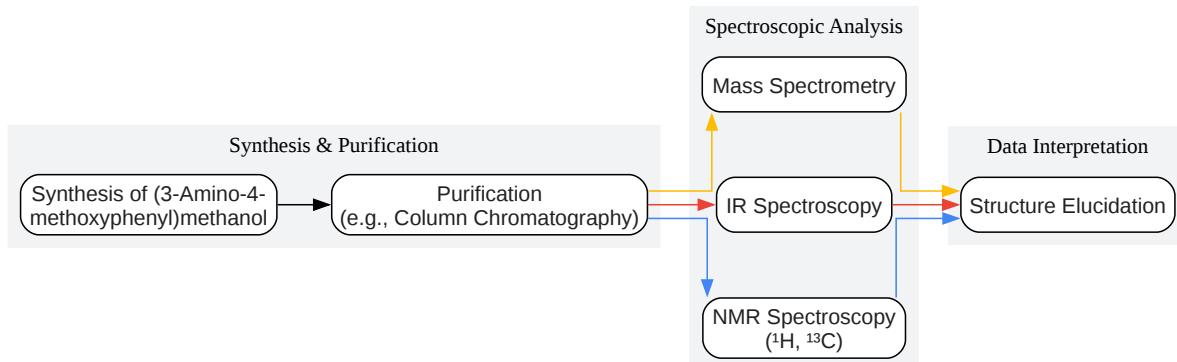
Acquisition (Positive Ion Mode):

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.[5]
- A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[6]
- The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[6]
- The ions are then guided into the mass analyzer.
- Scan a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300).

The fragmentation pattern of benzyl alcohol derivatives in mass spectrometry often involves the loss of the hydroxyl group and fragments from the benzyl moiety.[7][8]

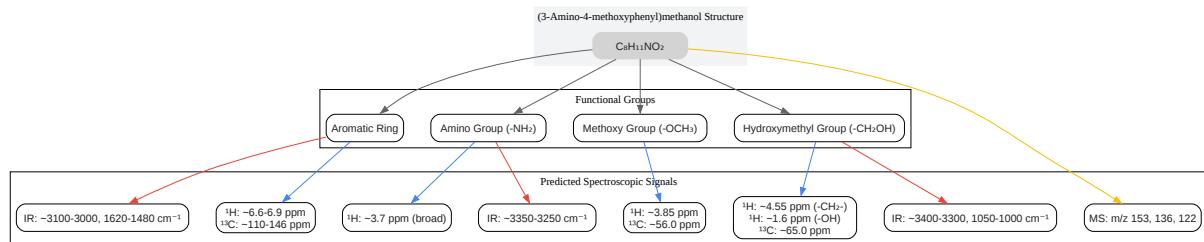
## Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **(3-Amino-4-methoxyphenyl)methanol** and the structural basis for its predicted spectroscopic signals.



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*General workflow for the synthesis and spectroscopic analysis.*



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*Correlation of structural features with predicted spectroscopic signals.*

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